molecular formula C23H20N2O3S2 B10959099 Methyl 4-ethyl-5-methyl-2-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Methyl 4-ethyl-5-methyl-2-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B10959099
M. Wt: 436.6 g/mol
InChI Key: YJIBYQQGLWEQGP-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-5-methyl-2-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of Methyl 4-ethyl-5-methyl-2-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate involves several steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions:

Chemical Reactions Analysis

Methyl 4-ethyl-5-methyl-2-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-ethyl-5-methyl-2-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-5-methyl-2-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring may contribute to the compound’s ability to modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Methyl 4-ethyl-5-methyl-2-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

These compounds share the thiophene ring structure but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.

Properties

Molecular Formula

C23H20N2O3S2

Molecular Weight

436.6 g/mol

IUPAC Name

methyl 4-ethyl-5-methyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H20N2O3S2/c1-4-14-13(2)30-22(20(14)23(27)28-3)25-21(26)16-12-18(19-10-7-11-29-19)24-17-9-6-5-8-15(16)17/h5-12H,4H2,1-3H3,(H,25,26)

InChI Key

YJIBYQQGLWEQGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)C

Origin of Product

United States

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